molecular formula C10H12N2O4 B1473163 2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 2090028-71-8

2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No. B1473163
CAS RN: 2090028-71-8
M. Wt: 224.21 g/mol
InChI Key: DREDGRIDAAQSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (abbreviated as 2C5M1M6OX1,6DHPCA) is a heterocyclic compound containing a cyclopropyl ring and a pyrimidine ring. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. It has been widely studied due to its potential applications in the synthesis of various compounds and its interesting biochemical and physiological effects.

Scientific Research Applications

Tautomerism in Nucleic Acid Bases

Research has explored the tautomeric equilibria of purine and pyrimidine bases, which are crucial for understanding DNA mutations and genetic stability. The study reviewed infrared studies and theoretical calculations on nucleic acid bases, revealing the importance of tautomeric forms in biological processes and potential applications in understanding spontaneous mutations (Person et al., 1989).

Ectoine Biosynthesis in Halotolerant Methanotrophs

Ectoine, a tetrahydropyrimidine derivative, demonstrates the potential of pyrimidine derivatives in protecting cells against osmotic stress. This compound's biosynthesis in halotolerant organisms showcases the applications of pyrimidine derivatives in biotechnology, cosmetics, and medicine (Reshetnikov et al., 2011).

Applications in Drug Synthesis

Levulinic acid (LEV), a building block chemical from biomass, has been shown to be pivotal in synthesizing various chemicals, including pyrimidine derivatives. This demonstrates the versatility and potential of utilizing pyrimidine structures in drug synthesis, offering a sustainable approach to pharmaceutical development (Zhang et al., 2021).

properties

IUPAC Name

2-cyclopropyl-5-methoxy-1-methyl-6-oxopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-12-8(5-3-4-5)11-6(10(14)15)7(16-2)9(12)13/h5H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREDGRIDAAQSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=C(C1=O)OC)C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
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2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
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2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 6
2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

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